2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a hydroxyphenyl group, and a tetrahydrotriazoloquinazoline core
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead compound in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific optical and electronic properties.
Biological Research: It can be used as a probe to study various biological processes and pathways, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signal transduction pathways .
Comparison with Similar Compounds
When compared to similar compounds, 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazoloquinazoline core but differ in their substituents and overall structure.
Triazolopyrazine derivatives: These compounds have a related triazole ring but differ in their additional functional groups and applications.
The uniqueness of this compound lies in its specific combination of an ethylsulfanyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H18N4O2S/c1-2-24-17-19-16-18-12-7-4-8-13(23)14(12)15(21(16)20-17)10-5-3-6-11(22)9-10/h3,5-6,9,15,22H,2,4,7-8H2,1H3,(H,18,19,20) |
InChI Key |
YSPKITCYEARGPE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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